

N,N-Dimethylmethanesulfonamide solubility data

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Compound of Interest

Compound Name: *N,N-Dimethylmethanesulfonamide*

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An In-depth Technical Guide to the Solubility of **N,N-Dimethylmethanesulfonamide**

Introduction

N,N-Dimethylmethanesulfonamide (CAS No. 918-05-8), hereafter referred to as DMMSA, is a sulfonamide compound of increasing interest within chemical synthesis and drug discovery. Its molecular structure, featuring a central sulfonyl group flanked by a methyl group and a dimethylamino group, imparts a unique combination of polarity and aprotic character. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is a cornerstone of successful experimental design, enabling everything from reaction condition optimization and product purification to the formulation of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of the solubility characteristics of DMMSA. Due to its status as a specialized research chemical, extensive public repositories of quantitative solubility data are limited. Therefore, this document focuses on providing a robust theoretical framework for predicting its solubility, detailed, field-proven protocols for its experimental determination, and an overview of its core physicochemical properties.

Physicochemical Profile of N,N-Dimethylmethanesulfonamide

A compound's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of DMMSA are summarized below, providing the foundation for understanding its behavior in various solvent systems.

Property	Value	Source
IUPAC Name	N,N-dimethylmethanesulfonamide	[1]
CAS Number	918-05-8	[1] [2]
Molecular Formula	C ₃ H ₉ NO ₂ S	[1]
Molecular Weight	123.18 g/mol	[1]
Appearance	White to cream or pale pink crystals/powder	[3]
Melting Point	42-51 °C	[3]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
XLogP3-AA (log P)	-0.5	[1]
Topological Polar Surface Area	45.8 Å ²	[1]

The negative LogP value (-0.5) is a strong indicator of hydrophilicity, suggesting favorable solubility in water.[\[1\]](#) Furthermore, the molecule possesses three hydrogen bond acceptor sites (the two oxygen atoms and the nitrogen atom) but no hydrogen bond donors. This structural feature is critical for its interactions with protic solvents.[\[1\]](#)

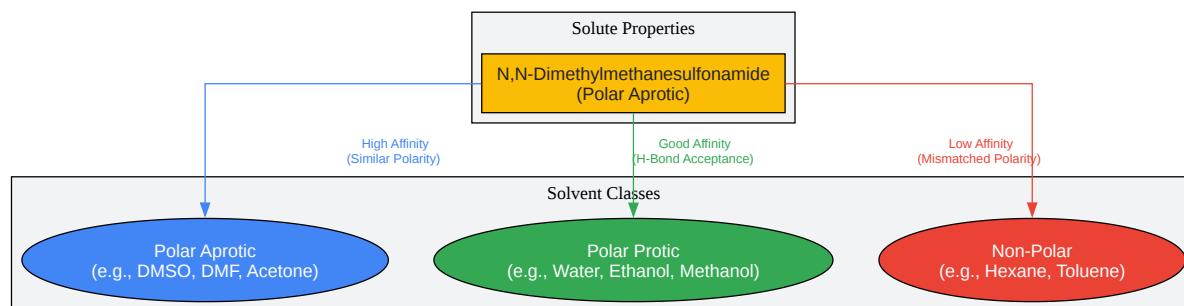
Theoretical Framework and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the primary determinant of solubility.[\[4\]](#)[\[5\]](#) This rule dictates that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

Molecular Structure Analysis:

- Polar Regions: The sulfonyl group ($\text{O}=\text{S}=\text{O}$) is highly polar, creating a significant dipole moment. The tertiary nitrogen atom also contributes to the molecule's polarity.
- Non-Polar Regions: The three methyl ($-\text{CH}_3$) groups are non-polar.
- Intermolecular Forces: DMMSA can accept hydrogen bonds via its oxygen and nitrogen atoms. However, it cannot donate hydrogen bonds. Its primary interactions will be dipole-dipole forces.

Based on this structure, DMMSA is classified as a polar aprotic molecule. Its solubility in various solvent classes can be predicted as follows:



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Caption: Logical framework for predicting DMMSA solubility.

The following table summarizes the predicted solubility of DMMSA in common laboratory solvents.

Solvent	Solvent Class	Predicted Solubility	Rationale
Water	Polar Protic	Soluble / Miscible	Low LogP value; can accept hydrogen bonds from water.
Methanol, Ethanol	Polar Protic	Soluble / Miscible	Can accept hydrogen bonds from the solvent's hydroxyl group.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Miscible	"Like dissolves like"; both are polar aprotic.
N,N-Dimethylformamide (DMF)	Polar Aprotic	Miscible	"Like dissolves like"; both are polar aprotic.
Acetonitrile	Polar Aprotic	Soluble / Miscible	"Like dissolves like"; both are polar aprotic.
Acetone	Polar Aprotic	Soluble / Miscible	"Like dissolves like"; both are polar aprotic.
Dichloromethane (DCM)	Polar Aprotic	Soluble	Moderately polar; should effectively solvate DMMSA.
Ethyl Acetate	Polar Aprotic	Soluble	Intermediate polarity; expected to be a good solvent.
Tetrahydrofuran (THF)	Polar Aprotic	Soluble	Good solvent for a wide range of polar compounds.
Toluene	Non-Polar Aromatic	Sparingly Soluble	Mismatch in polarity.
Hexane, Heptane	Non-Polar Aliphatic	Insoluble	Significant mismatch in polarity and intermolecular forces.

Experimental Protocols for Solubility Determination

The most reliable method for understanding a compound's solubility is through empirical measurement. The following protocols provide self-validating systems for qualitative and quantitative assessment.

Protocol 1: Qualitative Miscibility Test

This rapid test determines if DMMSA is miscible, partially miscible, or immiscible in a liquid solvent at a given temperature (typically ambient).

Methodology:

- Preparation: Add 1.0 mL of the test solvent to a clear glass vial.
- Addition of Solute: Add 1.0 mL of molten DMMSA (if above its melting point) or an equivalent volume of solid to the vial.
- Mixing: Securely cap the vial and vortex or shake vigorously for 30-60 seconds.
- Observation: Allow the vial to stand undisturbed for 5-10 minutes.
 - Miscible: The mixture remains a single, clear, homogeneous phase.
 - Partially Miscible: The solution appears cloudy or forms an emulsion that may separate over time.
 - Immiscible: Two distinct liquid layers form, or the solid remains undissolved.

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.^[6] It is designed to create a saturated solution from which the concentration of the dissolved solute can be accurately measured.

Causality and Rationale: This protocol is a self-validating system because the continued presence of excess solid ensures that the solution has reached its maximum saturation point

under the given conditions. The extended equilibration time allows the system to reach its lowest energy state, representing true thermodynamic solubility.

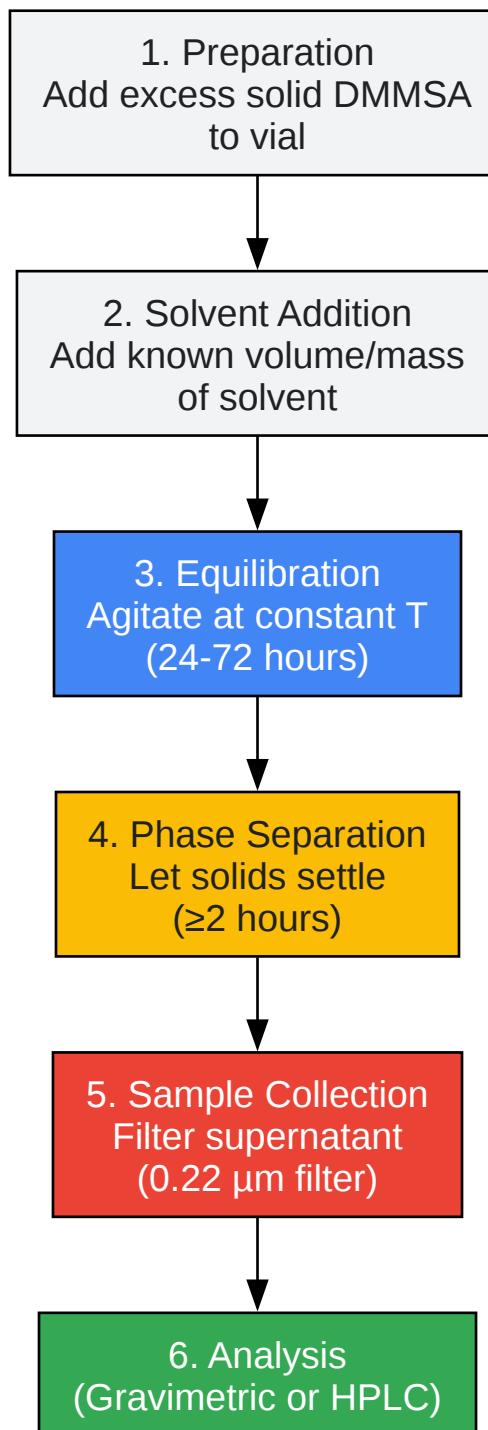
Methodology:

- Preparation: Add an excess amount of solid DMMSA to a sealed, screw-cap vial. Causality: The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.
- Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into the vial.
- Equilibration: Place the sealed vial in a thermostatic shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-72 hours). Causality: This step ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
- Phase Separation: Remove the vial from the shaker and allow it to stand at the same temperature for at least 2 hours to let undissolved solids settle. Causality: This quiescent period minimizes the amount of suspended micro-particles in the supernatant.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean, pre-weighed vial. Causality: Filtration is the most critical step to remove undissolved micro-crystals, which would otherwise lead to a significant overestimation of solubility.
- Analysis: Determine the concentration of DMMSA in the filtered saturated solution using a validated analytical method.

Methods for Concentration Analysis

- Gravimetric Analysis:
 - Accurately weigh the vial containing the filtered aliquot (saturated solution).
 - Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and melting point of DMMSA.

- Once the solid residue (DMMSA) is completely dry, weigh the vial again.
- Calculate solubility using the masses of the solute (dry residue) and the solvent (mass of solution - mass of residue).[6]
- Chromatographic Analysis (e.g., HPLC):
 - Accurately dilute the filtered aliquot with a suitable mobile phase.
 - Analyze the diluted sample using a validated HPLC method.
 - Quantify the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of DMMSA.[6]



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Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While a comprehensive public database of quantitative solubility for **N,N-Dimethylmethanesulfonamide** is not yet available, its solubility profile can be reliably predicted and determined. As a polar aprotic molecule with significant hydrophilic character, DMMSA is expected to be highly soluble in polar solvents, particularly aprotic ones like DMSO and DMF, and moderately to highly soluble in protic solvents like water and ethanol. Its solubility in non-polar hydrocarbons is predicted to be poor.

For researchers and drug developers, the robust shake-flask protocol detailed herein provides a gold-standard methodology for generating precise, publication-quality solubility data. This information is indispensable for advancing research, enabling accurate control over reaction conditions, facilitating efficient purification, and providing the foundational data required for successful formulation development.

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